molecular formula C16H6F6 B14049685 1-Fluoro-3-(perfluorophenyl)naphthalene

1-Fluoro-3-(perfluorophenyl)naphthalene

Cat. No.: B14049685
M. Wt: 312.21 g/mol
InChI Key: LCZXXMWLSQNTMR-UHFFFAOYSA-N
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Description

1-Fluoro-3-(perfluorophenyl)naphthalene is an organofluorine compound with the molecular formula C16H6F6 and a molecular weight of 312.21 g/mol . It is a derivative of naphthalene, where one hydrogen atom is replaced by a fluorine atom and another by a perfluorophenyl group. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-Fluoro-3-(perfluorophenyl)naphthalene typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Fluoro-3-(perfluorophenyl)naphthalene undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and various fluorinating agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 1-Fluoro-3-(perfluorophenyl)naphthalene exerts its effects involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in specific chemical reactions. The perfluorophenyl group further contributes to its unique properties, enabling interactions with electron-deficient or electron-rich species .

Comparison with Similar Compounds

1-Fluoro-3-(perfluorophenyl)naphthalene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its balanced reactivity and stability, making it suitable for a wide range of applications.

Properties

Molecular Formula

C16H6F6

Molecular Weight

312.21 g/mol

IUPAC Name

1-fluoro-3-(2,3,4,5,6-pentafluorophenyl)naphthalene

InChI

InChI=1S/C16H6F6/c17-10-6-8(5-7-3-1-2-4-9(7)10)11-12(18)14(20)16(22)15(21)13(11)19/h1-6H

InChI Key

LCZXXMWLSQNTMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2F)C3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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